molecular formula C22H19N3O4S B2702900 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898453-56-0

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2702900
CAS No.: 898453-56-0
M. Wt: 421.47
InChI Key: XVORKYOHPIHXAK-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds similar to 2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has shown diverse applications, particularly in biological activities. For example, novel heterocyclic aryl monoazo organic compounds have been synthesized and investigated for their antioxidant, antitumor, and antimicrobial activities, which are potentially applicable in life applications like dyeing polyester fibers to produce sterile or biologically active fabrics (Khalifa et al., 2015).

Radiosensitizers and Bioreductively Activated Cytotoxins

Another relevant study involves synthesizing nitrothiophene derivatives, which were evaluated as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins activated bioreductively. These compounds, similar in structure to this compound, show potential in radiotherapy and targeted cancer treatments (Threadgill et al., 1991).

Novel Thiophene-Containing Heterocyclic Scaffolds

Research into thiophene-containing heterocyclic scaffolds for chemotherapeutic agents showcases the versatility of these compounds. Such scaffolds have been evaluated for their antimicrobial activity against various pathogens, indicating their potential in developing new therapeutic agents (Gaber & Bagley, 2011).

One-Pot Synthesis Techniques

Advances in synthesis techniques, such as the one-pot synthesis of thieno[3,2-b]indoles, demonstrate the efficiency and versatility of creating complex molecules. These synthesis methods can lead to the development of new compounds with potential applications in various scientific fields (Irgashev et al., 2019).

Acid Cyclization of Amino-Substituted Heterocycles

The study of acid cyclization in amino-substituted heterocycles, closely related to the compound , contributes to our understanding of chemical reactions and the synthesis of novel compounds, which can be applied in various scientific areas (Zinchenko et al., 2009).

Direct Condensation Techniques

Research on the direct condensation of carboxylic acids and amines in alcohols using new condensing agents like DMT-MM also aligns with the synthesis methods for similar compounds. This technique can streamline the production of carboxamides, which are crucial in various pharmaceutical and chemical industries (Kunishima et al., 2001).

Properties

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-15-9-8-13(12-16(15)29-2)24-22(27)18-14-6-3-4-10-25(14)20(19(18)23)21(26)17-7-5-11-30-17/h3-12H,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVORKYOHPIHXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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